molecular formula C19H16N6O3 B2512364 3-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carbonyl)-2H-chromen-2-one CAS No. 1203337-33-0

3-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B2512364
CAS No.: 1203337-33-0
M. Wt: 376.376
InChI Key: TWPDGOMXZSCPNR-UHFFFAOYSA-N
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Description

The compound “3-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carbonyl)-2H-chromen-2-one” is a complex organic molecule that contains several functional groups and heterocyclic rings . It includes a triazolopyridazine ring, a piperazine ring, and a chromen-2-one structure. These components are common in many pharmaceuticals and materials due to their diverse chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups . The exact structure would depend on the specific arrangement and connectivity of these groups.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the triazolopyridazine, piperazine, and chromen-2-one groups . These groups could potentially participate in a variety of chemical reactions.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, its solubility, melting point, and boiling point would depend on the specific arrangement of its functional groups .

Scientific Research Applications

Anticancer and Antiviral Applications

  • Androgen Receptor Downregulator for Prostate Cancer : AZD3514, derived from modifications to the triazolopyridazine moiety, has been investigated as a potential treatment for castrate-resistant prostate cancer (Bradbury et al., 2013).
  • Antiviral Activity Against Hepatitis-A Virus : Certain triazolo[4,3-b]pyridazine derivatives have shown promising antiviral activity against hepatitis-A virus, suggesting potential therapeutic applications in antiviral treatments (Shamroukh & Ali, 2008).
  • Potential Antitubercular and Anticancer Agents : Some derivatives of 3-(3-mercaptoalkyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazin-6-yl) chromen-2-one have been screened for their antitubercular, antiviral, and anticancer activities, highlighting their potential as therapeutic agents (Kumar & Rao, 2008).

Antimicrobial Activity

  • Antimicrobial Activity in Various Derivatives : Several studies have reported the synthesis and antimicrobial activity of chromen-2-one and triazolopyridazine derivatives. These compounds have been evaluated against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Ali & Ibrahim, 2010); (Patel et al., 2012).

Diabetes Treatment

  • Anti-Diabetic Drug Development : Triazolo-pyridazine-6-yl-substituted piperazines have been synthesized and evaluated for their potential as anti-diabetic medications. Their ability to inhibit Dipeptidyl peptidase-4 and insulinotropic activities in cells suggests their applicability in diabetes treatment (Bindu et al., 2019).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For instance, if it were used as a pharmaceutical, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses . As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its potential applications. For instance, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

Properties

IUPAC Name

3-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O3/c26-18(14-11-13-3-1-2-4-15(13)28-19(14)27)24-9-7-23(8-10-24)17-6-5-16-21-20-12-25(16)22-17/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPDGOMXZSCPNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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